Lenaldekar Exhibits Superior Selectivity for Leukemic Cells Over Normal Lymphocytes Compared to AKT Inhibitor IV
In a direct comparative study, Lenaldekar demonstrated selective cytotoxicity against Jurkat T-ALL cells (IC50 = 0.8 µM) while sparing peripheral blood T cells (PBTCs) and B cells, whereas AKT Inhibitor IV exhibited comparable potency against both leukemic and normal lymphocytes, indicating a narrower therapeutic window [1].
| Evidence Dimension | Selective cytotoxicity index (IC50 ratio of normal PBTCs to Jurkat T-ALL cells) |
|---|---|
| Target Compound Data | IC50 > 3 µM for PBTCs vs 0.8 µM for Jurkat (ratio > 3.75) |
| Comparator Or Baseline | AKT Inhibitor IV: IC50 ~ 0.5 µM for Jurkat and similar for PBTCs (ratio ≈ 1) |
| Quantified Difference | Lenaldekar demonstrates >3.75-fold selectivity for malignant cells, whereas AKT Inhibitor IV shows non-selective toxicity. |
| Conditions | MTT assay, 48-hour incubation, human Jurkat T-ALL cell line and IL-2-stimulated peripheral blood T cells. |
Why This Matters
This selective index ensures Lenaldekar can be used to dissect T-ALL biology with minimal off-target cytotoxicity, a critical parameter for procurement in leukemia research where preserving normal cell viability is essential for mechanistic studies.
- [1] Ridges S, Heaton WL, Joshi D, Choi H, Eiring A, Batchelor L, et al. Zebrafish screen identifies novel compound with selective toxicity against leukemia. Blood. 2012 Jun 14;119(24):5621-31. Figure 2F. View Source
